Wilformine
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Overview
Description
Preparation Methods
Wilformine is typically extracted from the roots of Tripterygium wilfordii. The extraction process involves several steps, including solvent extraction and chromatographic purification
Chemical Reactions Analysis
Wilformine undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Wilformine has a wide range of scientific research applications:
Mechanism of Action
Wilformine exerts its effects primarily through the inhibition of nuclear factor-kappa B (NF-κB) pathway . This pathway plays a crucial role in regulating immune responses, and its inhibition leads to immunosuppressive effects. The molecular targets of this compound include various proteins involved in the NF-κB signaling pathway .
Comparison with Similar Compounds
Wilformine is similar to other sesquiterpene pyridine alkaloids isolated from Tripterygium wilfordii, such as wilfordine and wilfortrine . this compound is unique due to its specific chemical structure and potent biological activities. Other similar compounds include:
Wilfordine: Another sesquiterpene alkaloid with immunosuppressive properties.
Wilfortrine: Known for its insecticidal activities.
Euonine: Isolated from Euonymous sieboldiana, it shares structural similarities with this compound.
This compound’s unique combination of immunosuppressive and insecticidal properties makes it a compound of significant interest in various fields of research.
Properties
Molecular Formula |
C38H47NO18 |
---|---|
Molecular Weight |
805.8 g/mol |
IUPAC Name |
[(1S,3R,15S,18S,19R,20R,21R,22S,23R,24R,25R,26S)-19,20,22,23,25-pentaacetyloxy-26-hydroxy-3,15,26-trimethyl-6,16-dioxo-2,5,17-trioxa-11-azapentacyclo[16.7.1.01,21.03,24.07,12]hexacosa-7(12),8,10-trien-21-yl]methyl acetate |
InChI |
InChI=1S/C38H47NO18/c1-17-12-13-25-24(11-10-14-39-25)34(47)50-15-35(8)26-27(51-19(3)41)31(54-22(6)44)37(16-49-18(2)40)32(55-23(7)45)28(52-20(4)42)30(56-33(17)46)36(9,48)38(37,57-35)29(26)53-21(5)43/h10-11,14,17,26-32,48H,12-13,15-16H2,1-9H3/t17-,26+,27+,28-,29+,30-,31+,32-,35-,36-,37+,38-/m0/s1 |
InChI Key |
QIHHQEWWGMEJTH-VWEYKOQISA-N |
Isomeric SMILES |
C[C@H]1CCC2=C(C=CC=N2)C(=O)OC[C@]3([C@@H]4[C@H]([C@H]([C@@]5([C@H]([C@H]([C@@H]([C@]([C@]5([C@@H]4OC(=O)C)O3)(C)O)OC1=O)OC(=O)C)OC(=O)C)COC(=O)C)OC(=O)C)OC(=O)C)C |
Canonical SMILES |
CC1CCC2=C(C=CC=N2)C(=O)OCC3(C4C(C(C5(C(C(C(C(C5(C4OC(=O)C)O3)(C)O)OC1=O)OC(=O)C)OC(=O)C)COC(=O)C)OC(=O)C)OC(=O)C)C |
Origin of Product |
United States |
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